molecular formula C16H13BrN4OS B11100611 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide

Cat. No.: B11100611
M. Wt: 389.3 g/mol
InChI Key: IVKWJBBMCDQEMS-GIJQJNRQSA-N
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Description

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(1H-13-benzodiazol-2-ylsulfanyl)acetic acid hydrazide with 4-bromobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole moiety is known to bind to various biological targets, which may contribute to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (3-CHLORO-BENZYLIDENE)-HYDRAZIDE
  • 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (5-BR-2-MEO-BENZYLIDENE)-HYDRAZIDE
  • 2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID (2-BROMO-BENZYLIDENE)-HYDRAZIDE

Uniqueness

The uniqueness of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific substitution pattern and the presence of both benzimidazole and hydrazide functionalities. This combination imparts unique chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C16H13BrN4OS

Molecular Weight

389.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13BrN4OS/c17-12-7-5-11(6-8-12)9-18-21-15(22)10-23-16-19-13-3-1-2-4-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+

InChI Key

IVKWJBBMCDQEMS-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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